xylarenone A, (rel)-
説明
Xylarenone A is a polyketide-derived secondary metabolite isolated from endophytic fungi of the genus Xylaria, notably from strains associated with medicinal plants such as Torreya jackii and marine environments . Structurally, it features a tetracyclic ketone core with a molecular formula of C₁₃H₁₄O₄ and seven degrees of unsaturation, as confirmed by HRESIMS and NMR analyses . Its relative configuration [(rel)-] has been partially resolved via electronic circular dichroism (ECD) calculations and comparative NMR studies with structurally related compounds .
Xylarenone A exhibits moderate cytotoxic and antimicrobial activities, positioning it as a candidate for drug discovery . Its biosynthesis involves polyketide synthase (PKS) pathways, with enzymatic reduction steps critical to its stereochemical outcomes .
特性
分子式 |
C15H20O4 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
(1aR,4R,7S,7aR,7bR)-4-hydroxy-1a-(3-hydroxyprop-1-en-2-yl)-7,7a-dimethyl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one |
InChI |
InChI=1S/C15H20O4/c1-8-4-5-11(17)10-6-12(18)15(9(2)7-16)13(19-15)14(8,10)3/h6,8,11,13,16-17H,2,4-5,7H2,1,3H3/t8-,11+,13+,14+,15-/m0/s1 |
InChIキー |
PSGJCHLXOJTCGB-SXHPEXCUSA-N |
異性体SMILES |
C[C@H]1CC[C@H](C2=CC(=O)[C@]3([C@@H]([C@]12C)O3)C(=C)CO)O |
正規SMILES |
CC1CCC(C2=CC(=O)C3(C(C12C)O3)C(=C)CO)O |
製品の起源 |
United States |
化学反応の分析
Structural Elucidation and Key Features
Xylarenone A [(rel)-(1S,3S,4S,5R,7S,9S)-...] features a bicyclic eremophilane skeleton with a fused decalin system and multiple oxygenated functional groups (Fig. 1)12. Key structural data include:
Table 1: NMR and HR-Q-TOF MS Data for Xylarenone A
The absolute configuration was determined via X-ray crystallography and optical rotation comparisons1.
Biologically Mediated Reactions and Bioactivity
While direct synthetic reactions of xylarenone A remain undocumented, its interactions in biological systems highlight reactive pathways:
Antitumor Activity
Xylarenone A exhibits cytotoxicity against human tumor cell lines via mechanisms involving reactive oxygen species (ROS) modulation:
Table 2: Cytotoxicity of Xylarenone A12
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HL-60 (leukemia) | 1.2 | ROS induction, mitochondrial apoptosis |
| MDA-MB-435 (melanoma) | 2.4 | Caspase-3/7 activation |
Antioxidant and Anti-inflammatory Effects
Xylarenone A inhibits ROS production in neutrophils (IC₅₀ = 4.17–6.13 µM)31, comparable to quercetin. It also suppresses inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in BV-2 microglial cells2.
Related Synthetic and Mechanistic Insights
Though xylarenone A itself has no reported total synthesis, related eremophilanes like xylarenal A were synthesized via:
-
Asymmetric Proline-Catalyzed Enamine Formation : Bicyclic enone intermediates derived from L-proline-promoted reactions3.
-
Acid-Catalyzed Rearrangements : BF₃-mediated cyclization of modhephene analogs to form triquinane scaffolds3.
Structural Modifications and Derivatives
Derivatives of xylarenones show altered bioactivity, emphasizing functional group sensitivity:
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Hypoxone A
- Source: Hypoxylon rubiginosum FS521 .
- Structure: Shares the tetracyclic ketone backbone with xylarenone A but includes an additional acetyl group at C-10, altering its polarity and solubility.
- Bioactivity : Hypoxone A lacks reported antimicrobial activity but shows comparable cytotoxicity (IC₅₀ ~20 µg/mL against HepG2 cells), suggesting the acetyl group may enhance membrane permeability .
Citreobenzofuran D–F and Phomenone A–B
- Source : Penicillium sp. HDN13-494 .
- Structure: Citreobenzofurans (e.g., compounds 2–3) feature a rare benzofuran-eremophilane hybrid skeleton, while phomenone A (4) incorporates a sulfur-methyl group, a novelty among eremophilane sesquiterpenes.
- Bioactivity: Phomenone B (5) inhibits Bacillus subtilis (MIC = 6.25 µM), outperforming xylarenone A’s antibacterial activity (MIC = 4–25 µg/mL for various pathogens) .
Schweinitzins A–B
- Source : Xylaria schweinitzii .
- Structure: Linear polyketides with terminal lactone rings, contrasting with xylarenone A’s fused tetracyclic system.
- Bioactivity: Moderate cytotoxicity (IC₅₀ = 21–22 µg/mL against HepG2), comparable to xylarenone A but with reduced potency due to lack of ring strain .
Bioactivity Data Table
| Compound | Source | Bioactivity (IC₅₀/MIC) | Key Structural Feature |
|---|---|---|---|
| Xylarenone A | Xylaria sp. NCY2 | MIC: 4–25 µg/mL (broad-spectrum) | Tetracyclic ketone core |
| Hypoxone A | H. rubiginosum FS521 | IC₅₀: ~20 µg/mL (HepG2) | Acetyl group at C-10 |
| Phomenone B | Penicillium sp. | MIC: 6.25 µM (B. subtilis) | Sulfur-methyl group |
| Schweinitzin A | X. schweinitzii | IC₅₀: 22.3 µg/mL (HepG2) | Linear polyketide-lactone |
Q & A
Basic Research Questions
Q. What are the primary analytical techniques for characterizing the stereochemistry of xylarenone A, (rel)-?
- Methodological Answer : Characterization requires a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and NMR, is critical for resolving stereochemical configurations . High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography are recommended for validating molecular structure and crystallographic data. For ambiguous results, circular dichroism (CD) spectroscopy can differentiate enantiomers by analyzing Cotton effects in chiral environments .
Q. How should researchers design experiments to isolate xylarenone A, (rel)- from complex biological matrices?
- Methodological Answer : Use a tiered extraction approach:
Pre-extraction : Employ solvent partitioning (e.g., ethyl acetate/water) to remove polar impurities.
Chromatography : Optimize reversed-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water) for separation. Monitor fractions via LC-MS.
Purity Validation : Confirm homogeneity using thin-layer chromatography (TLC) and ≥95% purity thresholds via NMR integration .
Q. What strategies are recommended for resolving contradictions in bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Systematically compare datasets using tools like PRISMA guidelines to identify methodological disparities (e.g., assay conditions, cell lines) .
- Dose-Response Curves : Replicate experiments with standardized IC protocols and negative/positive controls.
- Statistical Validation : Apply ANOVA or mixed-effects models to account for inter-study variability .
Advanced Research Questions
Q. How can computational methods enhance the synthesis pathway design for xylarenone A, (rel)-?
- Methodological Answer :
- Retrosynthetic Analysis : Use software (e.g., ChemAxon) to fragment the target molecule and identify feasible precursors.
- Density Functional Theory (DFT) : Predict thermodynamic stability of intermediates and transition states to optimize reaction conditions (e.g., solvent, catalyst) .
- Machine Learning : Train models on existing natural product synthesis data to predict yield improvements or side-reaction mitigation .
Q. What advanced techniques address low yields in xylarenone A, (rel)- biosynthesis?
- Methodological Answer :
- Enzyme Engineering : Use CRISPR-Cas9 to modify polyketide synthase (PKS) domains in native fungal hosts for enhanced regioselectivity .
- Precursor-Directed Biosynthesis : Supplement cultures with isotope-labeled precursors (e.g., -acetate) to trace metabolic bottlenecks via flux analysis .
- Co-culture Fermentation : Co-cultivate xylarenone-producing fungi with bacterial symbionts to induce silent gene clusters .
Q. How should researchers ethically navigate discrepancies in toxicity profiles reported for xylarenone A, (rel)-?
- Methodological Answer :
- Transparency : Disclose all raw data, including outlier results, in public repositories (e.g., Zenodo).
- In Vitro/In Vivo Bridging : Conduct parallel assays (e.g., zebrafish models and human cell lines) to assess species-specific toxicity .
- Consortium Collaboration : Share findings with interdisciplinary teams to harmonize safety assessment frameworks .
Data Integrity and Reproducibility
Q. What protocols ensure reproducibility in xylarenone A, (rel)- research?
- Methodological Answer :
- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via structured metadata (e.g., DOI assignment).
- Open Lab Notebooks : Document experimental parameters (e.g., pH, temperature fluctuations) in real-time platforms (e.g., LabArchives) .
- Blinded Analysis : Implement double-blinding in bioactivity assays to reduce observer bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
